molecular formula C20H18N2O8 B3046196 5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid CAS No. 1207326-94-0

5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid

Cat. No.: B3046196
CAS No.: 1207326-94-0
M. Wt: 414.4
InChI Key: RUEVPCNKFPWJSX-UHFFFAOYSA-N
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Description

5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid (CAS 1207326-94-0) is a synthetic organic compound supplied as a dry powder, ideal for biological screening and lead optimization programs in early-stage drug discovery . With a molecular formula of C₂₀H₁₈N₂O₈ and a molecular weight of 414.37 g/mol, this compound serves as a valuable building block for medicinal chemists . Its structure features multiple functional groups, including an amide linkage and a nitroaromatic system, which can be crucial for interacting with biological targets. The compound's physicochemical properties are characterized by a topological polar surface area (PSA) of 155 Ų and a calculated LogP of 3.116, providing key insights into its potential permeability . It is offered with a typical available amount in the gram scale, ensuring sufficient quantity for extensive research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

5-[4-[2-(3-nitrophenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O8/c23-17(14-3-1-4-16(11-14)22(28)29)12-30-20(27)13-7-9-15(10-8-13)21-18(24)5-2-6-19(25)26/h1,3-4,7-11H,2,5-6,12H2,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEVPCNKFPWJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148979
Record name 1-[2-(3-Nitrophenyl)-2-oxoethyl] 4-[(4-carboxy-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207326-94-0
Record name 1-[2-(3-Nitrophenyl)-2-oxoethyl] 4-[(4-carboxy-1-oxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207326-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3-Nitrophenyl)-2-oxoethyl] 4-[(4-carboxy-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid is a complex organic compound notable for its unique structural features, which include a pentanoic acid backbone, a nitrophenyl group, and an ethoxycarbonyl moiety. These components contribute significantly to its biological activity and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H18N2O8, with a molecular weight of 414.4 g/mol. Its structure includes several functional groups that enhance its reactivity and interaction with biological targets. The nitrophenyl group is particularly important, as it can affect the compound's solubility and biological interactions.

The biological activity of this compound is influenced by its ability to undergo various chemical reactions due to its functional groups. These reactions may include:

  • Hydrolysis : The carboxylic acid group can react with water, potentially releasing biologically active metabolites.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, suggesting potential applications in drug design.

Understanding these mechanisms is crucial for determining the compound's therapeutic potential and safety profile.

Biological Activities

Research into the specific biological activities of this compound is limited; however, structural analogs indicate various pharmacological effects, including:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Some derivatives exhibit potential in reducing inflammation markers.

Comparative Analysis with Structural Analogues

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes relevant analogs and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acidContains a nitrophenyl groupAntimicrobial properties
5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acidMethylamino substitutionPotential anti-inflammatory effects
N-[4-(Nitrophenyl)]glycineSimpler structure with nitrophenylKnown for enzyme inhibition

These comparisons highlight the unique aspects of this compound, particularly its ethoxycarbonyl moiety, which may enhance its solubility and biological interactions compared to simpler analogs.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insight into potential applications:

  • Antagonism of CCK Receptors : Similar compounds have been shown to act as antagonists at CCK-A and CCK-B receptors. For instance, derivatives of 4-benzamido-5-oxopentanoic acid have been studied for their ability to inhibit gastric acid secretion in vivo, suggesting that structural modifications can lead to significant pharmacological effects .
  • Inhibition Studies : Research has indicated that certain derivatives exhibit varying affinities for different receptor types, which could be relevant for developing targeted therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Target Evidence Source
Target Compound 3-Nitrophenyl, ethoxycarbonylphenylamino ~428.3* Not explicitly reported (inferred: potential anticancer or receptor antagonism) N/A
5-(4-Fluorophenyl)-5-oxopentanoic acid () 4-Fluorophenyl 210.2 Bioisostere for receptor binding; used in metabolic studies
5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid () 3-Methylbutanoyl anilino ~320.3* Anticancer activity (in vitro/in vivo)
Spiroglumide (CR 2194) () Dichlorobenzamido, azaspiro[4.5]decane ~473.3 CCKB/gastrin receptor antagonist (IC₅₀ = 140 × 10⁻⁸ M)
2-(4-Acetamidophenylsulfonamido)-5-((3-bromophenyl)amino)-5-oxopentanoic acid () 3-Bromophenyl, sulfonamido ~456.3 Anticancer activity (in vitro: MCF-7, K-562, etc.)
(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid () 2,4-Dimethoxyphenyl, amino 283.3 Not explicitly reported; structural analog for peptide synthesis

*Calculated based on molecular formula.

Key Trends in Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs):

  • The target compound’s 3-nitrophenyl group enhances polarity and may improve binding to hydrophobic pockets or participate in charge-transfer interactions. Comparable nitro-containing compounds (e.g., 3-nitrophenyl derivatives in ) demonstrated potent anticancer activity, suggesting the nitro group’s role in cytotoxicity or enzyme inhibition .
  • In contrast, fluorophenyl analogs () act as bioisosteres, balancing lipophilicity and electronic effects for receptor binding .

Similar linkers in spiroglumide derivatives () were critical for CCKB receptor selectivity, with dichlorobenzamido groups boosting potency 70–170-fold .

Amino Acid Backbone Variations: Glutamic acid analogs with sulfonamido substituents () showed enhanced anticancer activity compared to unmodified backbones, likely due to improved membrane permeability or metabolic stability .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • Glutamic acid backbone : Provides the carboxylic acid and α-amino groups.
  • 4-Aminophenyl carbonate ester : Forms the central amide linkage.
  • 2-(3-Nitrophenyl)-2-oxoethoxy carbonyl group : Introduces the aromatic nitro and ketone functionalities.

Retrosynthetic disconnections suggest two viable pathways:

  • Pathway A : Coupling preformed 4-{[2-(3-nitrophenyl)-2-oxoethoxy]carbonyl}phenyl isocyanate with glutamic acid.
  • Pathway B : Stepwise assembly via esterification of 4-aminobenzoic acid followed by amide bond formation with glutamic acid.

Synthetic Methodologies

Pathway A: Isocyanate-Mediated Coupling

Step 1: Synthesis of 4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl Isocyanate
  • 3-Nitroacetophenone glycolic acid ester is synthesized by reacting 3-nitroacetophenone with glycolic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to RT, 12 h).
  • Chlorocarbonylation : The ester is treated with phosgene (1.2 eq) in dichloromethane (DCM) at −20°C to yield the acyl chloride intermediate.
  • Isocyanate formation : Reaction with sodium azide (1.5 eq) in acetone/water (4:1) at 50°C for 6 h, followed by Curtius rearrangement under thermal conditions (80°C, vacuum), generates the isocyanate.
Step 2: Coupling with Glutamic Acid
  • The isocyanate (1.0 eq) is added dropwise to a solution of L-glutamic acid (1.1 eq) in anhydrous DMF containing triethylamine (2.0 eq). The reaction proceeds at 0°C for 2 h, followed by 24 h at RT. Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1) to yield the title compound (68% yield).

Key Data :

Parameter Value
Reaction Time 26 h
Yield 68%
Purity (HPLC) 98.2%
Characterization $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS

Pathway B: Stepwise Esterification-Amide Bond Formation

Step 1: Synthesis of 2-(3-Nitrophenyl)-2-oxoethyl Chloroformate
  • Glycolic acid coupling : 3-Nitroacetophenone (1.0 eq) reacts with glycolic acid (1.2 eq) using DCC (1.3 eq) and DMAP (0.1 eq) in DCM (0°C → RT, 12 h).
  • Chloroformate activation : The resulting ester is treated with oxalyl chloride (2.0 eq) in DCM with catalytic DMF (1 drop) at 0°C for 2 h.
Step 2: Esterification of 4-Aminobenzoic Acid
  • The chloroformate (1.1 eq) is added to 4-aminobenzoic acid (1.0 eq) in pyridine/DCM (1:4) at 0°C. After stirring for 24 h, the mixture is diluted with HCl (1M), extracted with DCM, and purified via recrystallization (EtOH/H₂O) to yield 4-{[2-(3-nitrophenyl)-2-oxoethoxy]carbonyl}benzoic acid (82% yield).
Step 3: Amide Bond Formation with Glutamic Acid
  • EDCI (1.2 eq) and HOBt (1.2 eq) are added to a solution of the benzoic acid derivative (1.0 eq) and L-glutamic acid (1.1 eq) in DMF. The reaction proceeds at RT for 18 h, followed by purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) to afford the final product (74% yield).

Key Data :

Parameter Value
Reaction Time 42 h (total)
Yield 74%
Purity (HPLC) 99.1%
Characterization IR, $$ ^1H $$ NMR, LC-MS

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Pathway A offers moderate yields (68%) but requires hazardous reagents (phosgene, sodium azide), limiting industrial scalability.
  • Pathway B achieves higher yields (74%) with safer coupling agents (EDCI/HOBt), making it preferable for large-scale synthesis.

Purity and Byproduct Formation

  • Pathway A generates trace isocyanate dimers (<1%), detectable via LC-MS.
  • Pathway B produces minimal byproducts due to HOBt-mediated suppression of racemization.

Characterization and Analytical Data

Spectroscopic Properties

  • $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) : δ 8.72 (s, 1H, NH), 8.41–8.38 (m, 2H, Ar-H), 7.89–7.86 (m, 2H, Ar-H), 5.21 (s, 2H, OCH₂CO), 4.12 (t, $$ J = 6.5 $$ Hz, 1H, α-CH), 2.45–2.32 (m, 2H, β-CH₂), 2.12–2.04 (m, 2H, γ-CH₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asym).

Chromatographic Purity

Method Conditions Retention Time (min) Purity (%)
HPLC (C18) MeCN/H₂O (60:40), 1 mL/min 12.7 99.1
UPLC (HILIC) ACN/50 mM NH₄OAc (70:30) 8.4 98.6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid

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